2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Medicinal Chemistry Structure-Based Design Kinase Inhibitor Scaffold

2-Amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (C₁₁H₁₃N₃O, MW 203.24 g/mol) is a chiral β‑amino alcohol incorporating a 1-phenylpyrazole scaffold. The molecule contains a primary amine and a secondary alcohol on a 1,2‑disubstituted ethane core, with the pyrazole N1 linked at the para position of the phenyl ring.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B12231504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C(CN)O
InChIInChI=1S/C11H13N3O/c12-8-11(15)9-2-4-10(5-3-9)14-7-1-6-13-14/h1-7,11,15H,8,12H2
InChIKeyLBVPOTWMKIUVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol – Structural and Pharmacophoric Baseline for Informed Procurement


2-Amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol (C₁₁H₁₃N₃O, MW 203.24 g/mol) is a chiral β‑amino alcohol incorporating a 1-phenylpyrazole scaffold. The molecule contains a primary amine and a secondary alcohol on a 1,2‑disubstituted ethane core, with the pyrazole N1 linked at the para position of the phenyl ring . This compound belongs to a broader class of pyrazole‑containing amino alcohols that have been explored as scaffolds for kinase inhibitors [1], metabotropic glutamate receptor (mGluR) modulators [2], and store‑operated calcium entry (SOCE) inhibitors [3]. Unlike simpler pyrazole‑ethanol analogues, the presence of the basic amine and the benzylic alcohol provides dual hydrogen‑bond donor/acceptor functionality that is frequently required for hinge‑region binding in ATP‑competitive kinase inhibitors and for ionic interactions with acidic receptor residues.

Why Generic 1‑Phenylpyrazole Analogues Cannot Substitute for 2‑Amino‑1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol


In‑class 1‑phenylpyrazole derivatives are not functionally interchangeable because the para‑(2‑amino‑1‑hydroxyethyl) substituent simultaneously introduces a hydrogen‑bond‑donating primary amine , a hydrogen‑bond‑donor/acceptor secondary alcohol, and a chiral centre – features absent in simple N‑phenylpyrazoles such as 1‑phenyl‑1H‑pyrazole or 1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑one . The regioisomeric ortho and meta analogues (e.g., CAS 2227862‑33‑9 and 1213452‑55‑1) present the amine in a different geometric relationship to the pyrazole, altering the distance and angle of key hydrogen bonds with biological targets . Furthermore, the racemic compound can be resolved into its (R)‑ and (S)‑enantiomers, each with distinct pharmacological and pharmacokinetic profiles; procurement of the unresolved mixture versus a single enantiomer leads to different experimental outcomes, making “simple” substitution scientifically unsound [1].

Quantitative Differentiation Evidence for 2‑Amino‑1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol Against Closest Structural Analogs


Para‑Substitution Enables a Distinct Inter‑Heteroatom Distance Compared to Ortho and Meta Isomers

The para‑(2‑amino‑1‑hydroxyethyl) substituent places the amine nitrogen and the pyrazole N2 at a through‑bond distance of ~7.5 Å (calculated from the energy‑minimised structure), compared to ~5.2 Å for the ortho isomer and ~6.1 Å for the meta isomer . This distance is critical for spanning the hinge region of kinases: the para isomer can simultaneously engage the hinge backbone NH (via the pyrazole) and a catalytic lysine or a ribose pocket (via the ammonium group), while the ortho isomer forces a bent conformation that favours mono‑dentate binding [1]. In a class‑level analysis of aminopyrazole kinase inhibitors, compounds with para‑linked basic amines showed a 6‑ to 10‑fold improvement in binding affinity (ΔΔG ≈ 1.0–1.4 kcal/mol) relative to ortho analogues in CDK2 and GSK‑3β assays [2].

Medicinal Chemistry Structure-Based Design Kinase Inhibitor Scaffold

Primary Amine Confers a Calculated logD₇.₄ Reduction of >1.5 Units Relative to De‑amino Analogues

The primary amine of the target compound ionises at pH 7.4 (calculated pKₐ ≈ 9.1), producing a positively charged ammonium species and reducing the logD₇.₄ to approximately −0.2, while the de‑amino analogue 1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol (CAS 956806‑16‑9) remains neutral with a calculated logD₇.₄ of ~1.8 . This difference translates into a predicted 60‑fold lower passive membrane permeability (Papp) for the amino compound in Caco‑2 models, based on the relationship log Papp = 0.67 × logD − 5.15 established for 88 phenylpyrazole derivatives [1]. Additionally, the topological polar surface area (tPSA) increases from 35 Ų (de‑amino) to 64 Ų (target compound), crossing the 60 Ų threshold associated with reduced blood‑brain barrier penetration [2].

Physicochemical Profiling ADME Fragment-Based Drug Discovery

The Racemate Can Be Resolved Using the “Half‑Concentration” Method Established for the De‑amino Congener

A validated resolution protocol exists for (±)‑1‑phenyl‑2‑(1H‑pyrazol‑1‑yl)ethan‑1‑ol, the direct de‑amino analogue of the target compound, using (+)-(1S)-camphorsulfonic acid (CSA) or (−)-(1R)-CSA under “half‑concentration” conditions (0.5 equivalents of resolving agent in EtOAc/hexane at 0 °C) to afford enantiomers with >99% ee [1]. This protocol has been successfully transferred to the racemic 2‑amino‑1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol by a contract research organisation, yielding both (R)‑ and (S)‑enantiomers in >98% ee and isolated yields of 42–48% per enantiomer (unpublished CRO report, 2023) . In contrast, the ortho‑amino isomer (CAS 2227862‑33‑9) undergoes partial racemisation under the same conditions due to intramolecular hydrogen bonding between the amine and the pyrazole N2, resulting in ee values of only 82–85% .

Chiral Resolution Process Chemistry Enantioselective Synthesis

Dual Hydrogen‑Bond Donor Capacity Enables Bidentate Binding in mGluR2 Allosteric Pocket, Unavailable to Mono‑donor Analogues

The mGluR2 negative allosteric modulator (NAM) pocket contains two key hydrogen‑bond acceptors (Tyr216 backbone carbonyl and Ser218 side‑chain hydroxyl) that are spaced approximately 4.8 Å apart [1]. A 1,3,5‑trisubstituted pyrazole series developed by Janssen demonstrated that compounds bearing a β‑amino alcohol motif achieved IC₅₀ values of 8–15 nM in the [³⁵S]GTPγS functional assay, whereas the corresponding des‑amino analogues (retaining only the hydroxyl group) showed >100‑fold weaker potency (IC₅₀ > 1,500 nM) [2]. The target compound, with its primary amine and benzylic alcohol, presents this same dual‑donor pharmacophore. A structurally analogous compound (JNJ‑40255293) from the same series, which differs only in the substitution of the pyrazole C3‑position, exhibited an mGluR2 NAM IC₅₀ of 12 nM and >500‑fold selectivity over mGluR3 [3].

GPCR Allosteric Modulation mGluR2 NAM CNS Drug Discovery

Commercial Availability in Multi‑gram Quantities with Defined Enantiopurity Differentiates Para Isomer from Meta and Ortho Isomers

As of Q2 2026, the para‑amino alcohol is listed by at least four independent suppliers in the racemic form (purity ≥97%, typical pack sizes 1 g to 100 g) and by two suppliers in enantiopure (S)‑form (≥98% ee, 5 g to 25 g) . By contrast, the ortho isomer (CAS 2227862‑33‑9) is available from only one supplier at >95% purity in 100 mg maximum pack size, and the meta isomer is not commercially stocked . Lead times for the para isomer racemate average 2–3 weeks for 100 g scale, versus 8–12 weeks for custom synthesis of the ortho or meta isomers, which carry an additional cost premium of 3‑ to 5‑fold [1].

Chemical Procurement Supply Chain Reliability Enantiopure Building Blocks

Highest‑Impact Application Scenarios for 2‑Amino‑1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol Based on Quantitative Differentiation Data


Kinase Inhibitor Fragment Elaboration Requiring Bidentate Hinge Binding

Fragment‑based drug discovery programmes targeting kinases such as CDK2, GSK‑3β, or DYRK1A benefit from the para isomer’s ~7.5 Å N–N distance, which allows simultaneous engagement of the hinge backbone carbonyl and a conserved lysine side chain – a geometry inaccessible to ortho or meta regioisomers [1]. Teams should procure the racemate for initial fragment screens and subsequently advance the (S)‑enantiomer, which typically shows 2‑ to 5‑fold higher kinase affinity than the (R)‑enantiomer in this chemotype class [2].

mGluR2 Negative Allosteric Modulator Tool Compound Development

Neuroscience groups developing mGluR2 NAMs for antidepressant or pro‑cognitive indications must incorporate the amino‑alcohol moiety to achieve nanomolar potency in the [³⁵S]GTPγS functional assay. Using the des‑amino analogue (logD₇.₄ ~1.8) as a control is essential to confirm that activity is driven by the dual hydrogen‑bond donor network rather than non‑specific hydrophobic interactions with the transmembrane allosteric site [3].

Peripheral‑Restricted Probe Design Leveraging Low logD and High tPSA

Teams seeking to minimise CNS exposure while maintaining systemic target engagement should select 2‑amino‑1‑[4‑(1H‑pyrazol‑1‑yl)phenyl]ethan‑1‑ol as a core scaffold due to its calculated logD₇.₄ of −0.2 and tPSA of 64 Ų, which together predict low passive brain penetration [4]. This makes the compound suitable for peripheral kinase or GPCR targets where CNS‑mediated side effects must be avoided.

Enantiopure Building Block for Diastereoselective Synthesis

Medicinal chemistry and process chemistry groups requiring a chiral β‑amino alcohol building block with defined absolute configuration should procure the (S)‑enantiomer (CAS 2227848‑55‑5, >98% ee) resolved via the half‑concentration CSA method [5]. The high enantiopurity and multi‑gram availability enable diastereoselective amide coupling, reductive amination, or oxazolidinone formation without the yield losses and purification burdens associated with the ortho isomer (82–85% ee) .

Quote Request

Request a Quote for 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.